REACTION_CXSMILES
|
C1C(C(OO)=[O:8])=CC=CC=1.[CH3:11][C:12]1[CH:17]2[C:18]([CH3:20])([CH3:19])[CH:15]([CH2:16]2)[CH2:14][CH:13]=1>C(Cl)(Cl)Cl>[CH3:19][C:18]1([CH3:20])[CH:17]2[C:12]3([CH3:11])[O:8][CH:13]3[CH2:14][CH:15]1[CH2:16]2
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
CC1=CCC2CC1C2(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1C(=O)OO
|
Name
|
|
Quantity
|
151 g
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-15 °C
|
Type
|
CUSTOM
|
Details
|
The solution is then stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
in, maintaining the temperature between -5° C. and -2° C
|
Type
|
CUSTOM
|
Details
|
to -10° C
|
Type
|
CUSTOM
|
Details
|
At this temperature the perbenzoic acid which has precipitated out
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
CUSTOM
|
Details
|
The chloroform solution obtained
|
Type
|
WASH
|
Details
|
is washed with a small quantity of a 20% alkaline solution of sodium carbonate (Ha2CO3), in order
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1C(C(OO)=[O:8])=CC=CC=1.[CH3:11][C:12]1[CH:17]2[C:18]([CH3:20])([CH3:19])[CH:15]([CH2:16]2)[CH2:14][CH:13]=1>C(Cl)(Cl)Cl>[CH3:19][C:18]1([CH3:20])[CH:17]2[C:12]3([CH3:11])[O:8][CH:13]3[CH2:14][CH:15]1[CH2:16]2
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
CC1=CCC2CC1C2(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1C(=O)OO
|
Name
|
|
Quantity
|
151 g
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-15 °C
|
Type
|
CUSTOM
|
Details
|
The solution is then stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
in, maintaining the temperature between -5° C. and -2° C
|
Type
|
CUSTOM
|
Details
|
to -10° C
|
Type
|
CUSTOM
|
Details
|
At this temperature the perbenzoic acid which has precipitated out
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
CUSTOM
|
Details
|
The chloroform solution obtained
|
Type
|
WASH
|
Details
|
is washed with a small quantity of a 20% alkaline solution of sodium carbonate (Ha2CO3), in order
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |